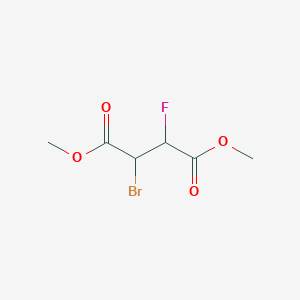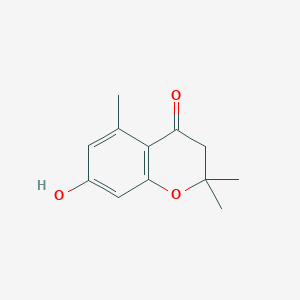
7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one
Overview
Description
7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one is a chemical compound with the molecular formula C12H14O3 . It is a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a chromen-4-one core, which is a bicyclic system consisting of a benzene ring fused to a 2H-pyran ring . The compound also contains three methyl groups and a hydroxy group .Mechanism of Action
7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound's anti-oxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to modulate several biochemical and physiological processes in the body. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also reduces oxidative stress by increasing the activity of anti-oxidant enzymes such as superoxide dismutase and catalase. This compound has been shown to improve glucose metabolism and insulin sensitivity, which can help in the prevention and management of diabetes.
Advantages and Limitations for Lab Experiments
7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one has several advantages for lab experiments. It is a natural compound found in citrus fruits, which makes it easily accessible and cost-effective. Its anti-inflammatory, anti-cancer, and anti-oxidant properties make it a promising candidate for the development of novel therapeutics. However, the low yield of its synthesis process limits its commercial production, which can hinder its large-scale use.
Future Directions
7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one has several potential future directions. Its anti-inflammatory, anti-cancer, and anti-oxidant properties make it a promising candidate for the development of novel therapeutics. Further research is needed to elucidate its mechanism of action and to optimize its synthesis process for commercial production. This compound's potential use in the prevention and management of diabetes warrants further investigation. Its ability to modulate gut microbiota and its potential use in the treatment of gut-related diseases also requires further research.
Conclusion:
In conclusion, this compound is a natural flavonoid found in citrus fruits with several potential health benefits. Its anti-inflammatory, anti-cancer, and anti-oxidant properties make it a promising candidate for the development of novel therapeutics. Its biochemical and physiological effects have been extensively studied, and further research is needed to elucidate its mechanism of action and to optimize its synthesis process for commercial production. This compound's potential use in the prevention and management of diabetes and gut-related diseases warrants further investigation.
Scientific Research Applications
7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one has been extensively studied for its potential health benefits. It has been shown to possess anti-inflammatory properties, which can help in the treatment of inflammatory diseases such as arthritis and asthma. It also exhibits anti-cancer properties, which can help in the prevention and treatment of cancer. This compound has also been found to possess anti-oxidant properties, which can help in the prevention of oxidative stress-related diseases such as cardiovascular diseases and neurodegenerative diseases.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
7-hydroxy-2,2,5-trimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-7-4-8(13)5-10-11(7)9(14)6-12(2,3)15-10/h4-5,13H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRXIUHZBNIYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)CC(O2)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369483 | |
| Record name | 7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20052-60-2 | |
| Record name | 7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


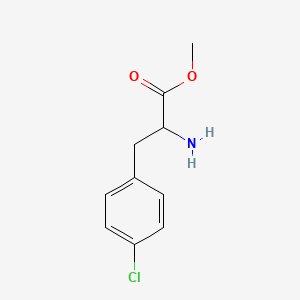


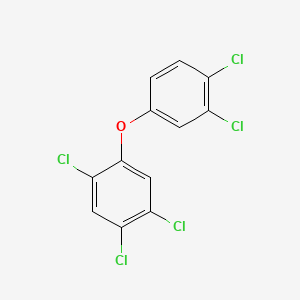


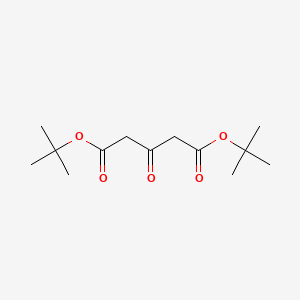
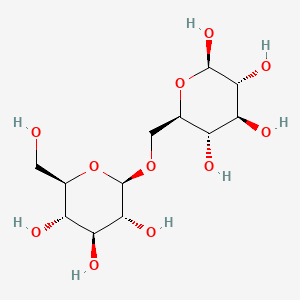
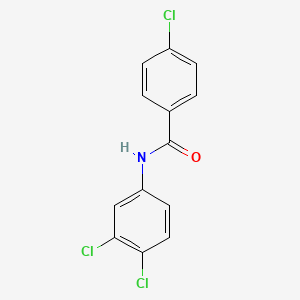

![1,4-Dithiaspiro[4.5]decan-8-ol](/img/structure/B1596632.png)
